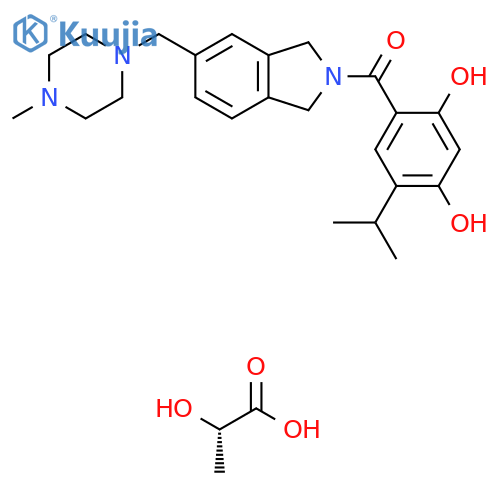Cas no 1019889-35-0 (Onalespib lactate)

Onalespib lactate structure
商品名:Onalespib lactate
CAS番号:1019889-35-0
MF:C27H37N3O6
メガワット:499.599187612534
CID:4768592
Onalespib lactate 化学的及び物理的性質
名前と識別子
-
- Onalespib lactate
- Onalespib lactate [USAN]
- 66226JUH2I
- Onalespib lactate (USAN)
- (2,4-dihydroxy-5-isopropylphenyl)(5-((4-methylpiperazin-1-yl)methyl)isoindolin-2-yl)methanone (S)-2-hydroxypropanoate
- ATI13387AU
- ATI13387A
- Propanoic acid, 2-hydroxy-, (2S)-, compd. with (1,3-dihydro-5-((4-methyl-1-piperazinyl)methyl)-2H-isoindol-2-yl)(2,4-dihydroxy-5-(1-methylethyl)phenyl)methanone (1:1
-
- インチ: 1S/C24H31N3O3.C3H6O3/c1-16(2)20-11-21(23(29)12-22(20)28)24(30)27-14-18-5-4-17(10-19(18)15-27)13-26-8-6-25(3)7-9-26;1-2(4)3(5)6/h4-5,10-12,16,28-29H,6-9,13-15H2,1-3H3;2,4H,1H3,(H,5,6)/t;2-/m.0/s1
- InChIKey: VYRWEWHOAMGLLW-WNQIDUERSA-N
- ほほえんだ: O=C(C1C(=CC(=C(C(C)C)C=1)O)O)N1CC2C=CC(=CC=2C1)CN1CCN(C)CC1.O[C@H](C(=O)O)C
計算された属性
- 水素結合ドナー数: 4
- 水素結合受容体数: 8
- 重原子数: 36
- 回転可能化学結合数: 5
- 複雑さ: 651
- トポロジー分子極性表面積: 125
Onalespib lactate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Biosynth | UQB88935-100 mg |
Onalespib lactate |
1019889-35-0 | 100MG |
$282.00 | 2023-01-02 | ||
| Biosynth | UQB88935-250 mg |
Onalespib lactate |
1019889-35-0 | 250MG |
$527.50 | 2023-01-02 | ||
| Biosynth | UQB88935-50 mg |
Onalespib lactate |
1019889-35-0 | 50mg |
$176.00 | 2023-01-02 | ||
| Biosynth | UQB88935-500 mg |
Onalespib lactate |
1019889-35-0 | 500MG |
$845.00 | 2023-01-02 | ||
| Biosynth | UQB88935-25 mg |
Onalespib lactate |
1019889-35-0 | 25mg |
$110.00 | 2023-01-02 |
Onalespib lactate 関連文献
-
Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
-
Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469
-
Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
-
Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485
1019889-35-0 (Onalespib lactate) 関連製品
- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)
- 1245645-65-1(4-(2-bromoethyl)indol-2-one)
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)
- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)
- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
